URAT1 Inhibitory Potency of the Active Pharmacophore: Verinurad (Ethyl Ester Parent) vs. Lesinurad
The active carboxylic acid metabolite liberated from ethyl 2-((3-(4-cyanonaphthalen-1-yl)pyridin-4-yl)thio)-2-methylpropanoate—verinurad—inhibits human URAT1 with an IC50 of 25–40 nM in cell-based [¹⁴C]-urate uptake assays using HEK293T cells expressing recombinant hURAT1, compared to lesinurad which exhibits an IC50 of approximately 12 μM (~12,000 nM) in a structurally comparable cryo-EM-validated assay system [1][2]. This corresponds to an approximately 300- to 480-fold greater molar potency for the verinurad pharmacophore relative to lesinurad when compared within the same 2025 cryo-EM study (40 nM vs. 12 μM) [2], and an approximately 170-fold potency advantage cited in the Ardea Biosciences medicinal chemistry disclosure [1]. A single 40 mg oral dose of verinurad in healthy human volunteers produced a greater than 60% mean reduction in serum uric acid (sUA) sustained over 36 hours [1].
| Evidence Dimension | Human URAT1 (hURAT1/SLC22A12) inhibition IC50 |
|---|---|
| Target Compound Data | Verinurad (active parent of ethyl ester): IC50 = 25 nM (2017 Sci Rep) [1]; IC50 = 40 nM (2025 Cell Discovery) [2] |
| Comparator Or Baseline | Lesinurad (RDEA594): IC50 = 3.36 μM (commercial assay) to ~12 μM (2025 Cell Discovery cryo-EM-validated assay) [1][2]; Benzbromarone: IC50 ≈ 200 nM [2]; Probenecid: IC50 ≈ 2.5 μM (estimated) |
| Quantified Difference | Verinurad vs. lesinurad: ~170-fold to ~480-fold more potent; verinurad vs. benzbromarone: ~5- to 8-fold more potent; verinurad vs. probenecid: ~100-fold more potent [1][2] |
| Conditions | HEK293T cells expressing recombinant human URAT1; [¹⁴C]-urate uptake assay at 100 μM substrate; 5 min inhibitor pre-incubation; 10 min uptake; MES pH 5.5 buffer (Tan et al. 2017). Cryo-EM structures of native hURAT1 with inhibitors at inward-open state (He et al. 2025). |
Why This Matters
Procurement of the ethyl ester ensures access to the most potent URAT1 pharmacophore class available among clinically evaluated uricosurics, enabling assay designs with substantially lower compound concentrations and reduced off-target solvent exposure.
- [1] Tan PK, Liu S, Gunic E, Miner JN. Discovery and characterization of verinurad, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout. Sci Rep. 2017;7:665. doi:10.1038/s41598-017-00706-7. View Source
- [2] He J, Chen L, et al. Molecular mechanisms of urate transport by the native human URAT1 and its inhibition by anti-gout drugs. Cell Discov. 2025;11:33. doi:10.1038/s41421-025-00779-z. View Source
